molecular formula C22H15N3OS B382868 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one CAS No. 379250-17-6

5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one

Cat. No.: B382868
CAS No.: 379250-17-6
M. Wt: 369.4g/mol
InChI Key: JLKTUESEWXCBKN-UHFFFAOYSA-N
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Description

5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one typically involves the condensation of benzalphthalides with hydrazine hydrate or methylhydrazine under controlled conditions. For instance, the reaction of benzalphthalides with hydrazine hydrate at 80°C for 6-8 hours yields the desired phthalazinones . The specific synthetic route may vary depending on the desired functional groups and the starting materials used.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, nucleophiles, and other substituting agents under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one has a broad range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.

    Industry: Utilized in the development of new pharmaceuticals and as a component in chemical research and development

Comparison with Similar Compounds

Similar Compounds

    5-Benzhydrylsulfanylquinazolino[2,3-a]phthalazin-8-one: Another heterocyclic compound with similar structural features and biological activities.

    Phthalazinone derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Uniqueness

5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one is unique due to its specific benzylsulfanyl group, which imparts distinct biological activities and chemical reactivity compared to other phthalazinone derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and related fields.

Properties

IUPAC Name

5-benzylsulfanylquinazolino[2,3-a]phthalazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS/c26-22-18-12-6-7-13-19(18)23-20-16-10-4-5-11-17(16)21(24-25(20)22)27-14-15-8-2-1-3-9-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKTUESEWXCBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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